Methods and Technical Details
The synthesis of Cbdvq typically involves multi-step organic reactions. A common approach begins with the reaction of a halogenated aromatic compound with a Grignard reagent to form a key intermediate. This is followed by various coupling reactions that introduce functional groups to achieve the desired molecular structure.
For example, one synthesis pathway may involve:
These methods ensure high yields and purity, often confirmed through techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Structure and Data
The molecular structure of Cbdvq can be characterized by its unique arrangement of carbon rings and functional groups that influence its pharmacological properties. The compound typically features:
Data from spectral analysis (e.g., NMR, IR) provide insights into the molecular configuration, confirming the presence of specific functional groups and their positions within the molecule.
Reactions and Technical Details
Cbdvq can participate in various chemical reactions typical for cannabinoids, including:
These reactions are often facilitated by specific catalysts or reagents under controlled conditions to ensure selectivity and yield .
Process and Data
Cbdvq exerts its effects primarily through interaction with the endocannabinoid system, particularly by modulating cannabinoid receptors CB1 and CB2. The mechanism involves:
Data from pharmacological studies indicate that Cbdvq may exhibit enhanced efficacy compared to natural cannabinoids due to its structural modifications .
Physical and Chemical Properties
Cbdvq possesses distinct physical properties that can be characterized as follows:
Chemical properties include stability under standard laboratory conditions but may require protection from light and moisture during storage .
Scientific Uses
Cbdvq has potential applications in several scientific fields:
The enzymatic cascade governing CBDVQ formation occurs in glandular trichomes and involves three highly coordinated stages:
Polyketide Assembly:Hexanoyl-CoA undergoes iterative elongation via type III polyketide synthase (PKS) using three molecules of malonyl-CoA, forming a linear tetraketide intermediate. The recently characterized olivetolic acid cyclase (OAC) catalyzes a C2→C7 aldol condensation to yield divarinic acid (DA) rather than olivetolic acid, distinguishing propyl cannabinoid biosynthesis [4] [7]. Divarinic acid features a pentyl (C5) resorcinolic side chain compared to olivetolic acid's heptyl (C7) chain.
Prenylation:The membrane-associated aromatic prenyltransferase PT4 (CsPT4) catalyzes the fusion of geranyl diphosphate (GPP) to divarinic acid at the C3 position, producing cannabigerovarinic acid (CBGVA). Structural analyses reveal CsPT4's active site accommodates the shorter divarinic acid through hydrophobic pocket resizing [4] [7].
Oxidative Cyclization:CBGVA serves as the central branch point where cannabidiolic acid synthase (CBDAS) catalyzes a stereoselective oxidative cyclization to form cannabidivarinic acid (CBDVA). CBDVA subsequently undergoes enzymatic oxidation via a putative quinone oxidoreductase, introducing the quinone moiety characteristic of CBDVQ [5] [7]. This final step remains the least characterized, with ongoing research focusing on the oxidizing enzymes involved.
Table 1: Key Enzymes and Precursors in CBDVQ Biosynthesis
Precursor/Intermediate | Chemical Structure | Catalyzing Enzyme | Cellular Localization |
---|---|---|---|
Hexanoyl-CoA | C6 acyl-CoA thioester | Fatty acid synthase (FAS) | Plastid |
Divarinic acid | 5-Pentylresorcinol-1-carboxylic acid | PKS + Olivetolic acid cyclase (OAC) | Cytosol |
Cannabigerovarinic acid (CBGVA) | Prenylated divarinic acid | Aromatic prenyltransferase (CsPT4) | Endoplasmic reticulum |
Cannabidivarinic acid (CBDVA) | Cyclized CBGVA | Cannabidiolic acid synthase (CBDAS) | Trichome vesicles |
CBDVQ | Oxidized CBDVA quinone | Quinone oxidoreductase (putative) | Secretory cavity |
Metabolic flux distributions decisively influence CBDVQ accumulation, with several critical control points identified:
Substrate Competition:Divarinic acid competes with olivetolic acid for prenylation by CsPT4. Kinetic studies demonstrate CsPT4 exhibits a 2.3-fold higher Km for divarinic acid (Km = 18.7 ± 2.1 μM) versus olivetolic acid (Km = 8.2 ± 0.9 μM), inherently limiting CBGVA production [4]. Genetic silencing of olivetolic acid biosynthesis redirects flux toward propyl cannabinoids.
Enzyme Polymorphisms:CBDAS allelic variants exhibit differential catalytic efficiencies toward CBGVA. In high-CBDVQ chemotypes, CBDAS isoforms demonstrate >40% higher Vmax for CBGVA cyclization compared to mainstream cultivars [4] [7]. This suggests chemotype-specific enzyme evolution favoring propyl cannabinoid production.
Environmental Modulation:Ultraviolet-B radiation upregulates PT4 and CBDAS gene expression 2.1- and 3.4-fold respectively, while drought stress reduces overall flux through the polyketide pathway by 57%, disproportionately affecting CBDVQ synthesis due to its metabolic position [4].
Table 2: Flux Control Parameters in Cannabinoid Branching
Flux Control Point | Parameter Measured | Value in CBDVQ Pathway | Impact on CBDVQ Yield |
---|---|---|---|
DA vs OA competition | Relative affinity (Km ratio) | Km(DA):Km(OA) = 2.3:1 | Limiting |
CBDAS specificity | Catalytic efficiency (kcat/Km) | 1.8 × 10⁴ M⁻¹s⁻¹ (high-CBDVQ chemotype) | Enhancing |
Light regulation | CBDAS expression fold-change | UV-B: 3.4x increase | Enhancing |
Trichome density | Precursor pool size | 0.7 μg/cm² (vs 1.2 μg/cm² in OA chemotypes) | Limiting |
Heavy metal exposure | PKS inhibition | Cd²⁺ reduces flux 62% | Strongly limiting |
Flux balance analysis (FBA) models incorporating enzyme kinetics predict maximum CBDVQ yields occur when:
These parameters guide metabolic engineering strategies for enhancing CBDVQ production without altering genetic backgrounds.
The enzymatic toolkit for cannabinoid biosynthesis demonstrates remarkable evolutionary convergence across plant lineages:
Resorcinol Synthases:The polyketide synthase-olivetol cyclase complex exhibits 37% sequence homology with hop (Humulus lupulus) bitter acid synthases and 29% homology with Hydrangea macrophylla phloroglucinol synthases. This suggests descent from an ancestral resorcinol-forming enzyme system adapted for varying chain-length starters (hexanoyl vs. isobutyryl-CoA) [5] [7].
Prenyltransferases:CsPT4 belongs to the UbiA superfamily of membrane-bound prenyltransferases, sharing a conserved NQxxDxxxD motif for diphosphate binding with:
This conservation indicates terpenophenolic diversification predates Cannabis speciation.
The structural conservation of this oxidative domain across alkaloid and cannabinoid pathways highlights convergent molecular evolution for specialized metabolite cyclization.
Table 3: Structural and Functional Conservation in Terpenophenolic Pathways
Enzyme | Cannabis Homolog | Evolutionary Relatives | Conserved Motifs | Divergence Time (MYA) |
---|---|---|---|---|
Polyketide synthase | PKS1 | Humulus lupulus VPS | Cys-His-Asn catalytic triad | ~27.5 |
Aromatic prenyltransferase | CsPT4 | Sophora flavescens SfN8DT-1 | NQxxDxxxD, WxxxD | ~68.2 |
Cannabidiolic acid synthase | CBDAS | Berberis stolonifera canadine synthase | FAD-binding βαβ, GG motif | >100 |
Quinone oxidoreductase (putative) | Unknown | Lithospermum erythrorhizon PDE | Rossmann fold, Tyr-Ser-Lys | Undetermined |
Phytocannabinoid-like compounds have emerged independently in non-Cannabaceae species through parallel evolution:
This widespread convergence suggests strong evolutionary selection pressure for terpenophenolic metabolites across plant taxa, with Cannabis achieving unprecedented structural diversification through glandular trichome specialization.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6